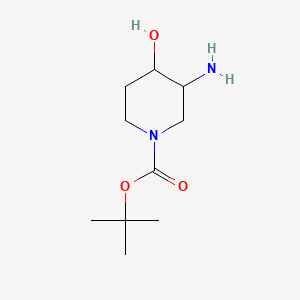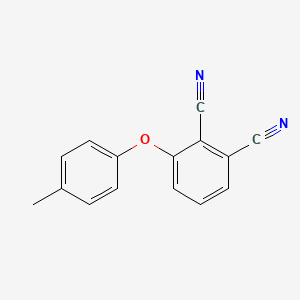
3-(p-Tolyloxy)phtalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Tolyloxy)phthalonitrile is an organic compound with the molecular formula C15H10N2O. It is a derivative of phthalonitrile, where a p-tolyloxy group is attached to the third position of the phthalonitrile ring. This compound is known for its applications in the synthesis of high-performance polymers and resins, particularly phthalonitrile resins, which are valued for their thermal stability and mechanical properties.
Applications De Recherche Scientifique
3-(p-Tolyloxy)phthalonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of phthalonitrile resins, which are known for their high thermal stability and mechanical strength.
Biology and Medicine:
Industry: The compound is used in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent thermal and mechanical properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Phenol derivatives, like 3-(p-Tolyloxy)phthalonitrile, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are being researched for their potential applications in various industries, including plastics, adhesives, and coatings, and for their applications as antioxidants, ultraviolet absorbers, and flame retardants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyloxy)phthalonitrile typically involves the nucleophilic aromatic substitution reaction of 3-nitrophthalonitrile with p-cresol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution, resulting in the formation of 3-(p-Tolyloxy)phthalonitrile.
Industrial Production Methods: Industrial production of 3-(p-Tolyloxy)phthalonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(p-Tolyloxy)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate and solvents like dimethylformamide are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phthalonitrile derivatives.
Comparaison Avec Des Composés Similaires
- 3-(4-Methylphenoxy)phthalonitrile
- 4-(4-Aminophenoxy)phthalonitrile
- 4,4’-(1,3-Phenylenebis(oxy))diphthalonitrile
Uniqueness: 3-(p-Tolyloxy)phthalonitrile is unique due to the presence of the p-tolyloxy group, which imparts specific reactivity and properties to the compound. This makes it particularly suitable for the synthesis of high-performance phthalonitrile resins, which are not easily achievable with other similar compounds.
Propriétés
IUPAC Name |
3-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-5-7-13(8-6-11)18-15-4-2-3-12(9-16)14(15)10-17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJERBWBJRZDWHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652130 |
Source


|
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116965-13-0 |
Source


|
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B571635.png)
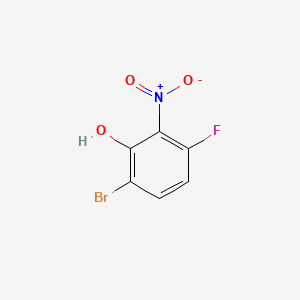

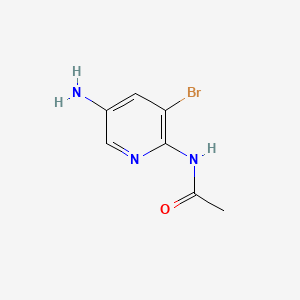

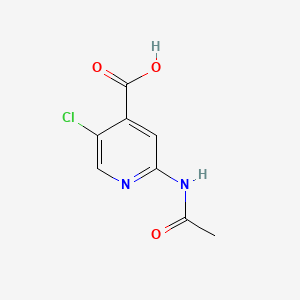
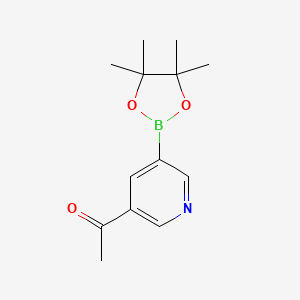
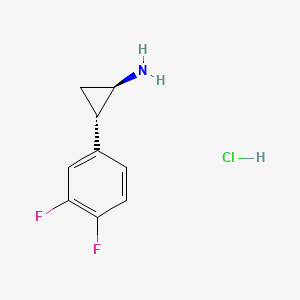
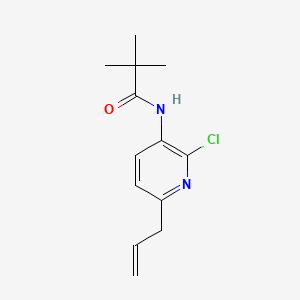
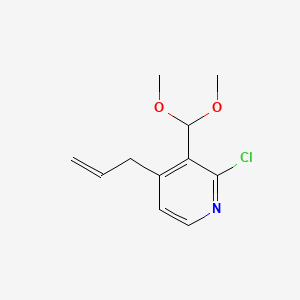
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B571649.png)

![6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571652.png)
